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Compound of Interest

Compound Name: 2-Bromo-1-methyl-1H-indole

Cat. No.: B1625837

Introduction

2-Bromo-1-methyl-1H-indole is a key heterocyclic compound with significant applications in
medicinal chemistry and materials science. Its indole core is a prevalent scaffold in numerous
biologically active molecules, and the strategic placement of the bromine atom at the 2-position
provides a versatile handle for further chemical modifications, such as cross-coupling reactions.
Accurate and comprehensive spectroscopic characterization is paramount for confirming the
identity, purity, and structure of this compound, which is a critical step in any research and
development pipeline.

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Bromo-1-
methyl-1H-indole, covering Nuclear Magnetic Resonance (NMR) spectroscopy (*H and 13C),
Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretations are grounded in
fundamental principles and supported by comparative data from analogous structures, offering
field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the standard IUPAC numbering for the
indole ring system is used.

Caption: Molecular structure of 2-Bromo-1-methyl-1H-indole with atom numbering.

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1625837?utm_src=pdf-interest
https://www.benchchem.com/product/b1625837?utm_src=pdf-body
https://www.benchchem.com/product/b1625837?utm_src=pdf-body
https://www.benchchem.com/product/b1625837?utm_src=pdf-body
https://www.benchchem.com/product/b1625837?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1625837?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

'H Nuclear Magnetic Resonance (NMR)
Spectroscopy

Proton NMR spectroscopy is a fundamental technique for elucidating the structure of organic
molecules by providing information about the chemical environment, connectivity, and number
of different types of protons.

Predicted *H NMR Data

Note: The following data is predicted based on the analysis of structurally similar indole
derivatives. Actual experimental values may vary slightly.

Proton Prt?dicted Chemical Multiplicity Coupling Constant
Shift (6, ppm) (3, Hz)

H-3 ~6.5 s

-4 =75 d ~8.0

H-5 ~7.1 t ~75

H-6 ~7.2 t ~7.5

-7 ~7.6 d ~8.0

N-CHs ~3.7 s

Interpretation of the *'H NMR Spectrum

The predicted *H NMR spectrum of 2-Bromo-1-methyl-1H-indole is expected to show distinct
signals corresponding to the aromatic protons and the N-methyl protons.

o Aromatic Region (& 6.5-7.6 ppm):

o H-3: The proton at the C-3 position is anticipated to appear as a singlet around 6.5 ppm.
The absence of adjacent protons results in no splitting. The upfield shift compared to other
aromatic protons is due to its position on the electron-rich pyrrole ring.
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o H-4 and H-7: These protons, being in the ortho positions relative to the fused pyrrole ring,
are expected to be the most deshielded of the benzene ring protons, appearing as
doublets around 7.5-7.6 ppm. The splitting pattern arises from coupling with their
respective vicinal neighbors (H-5 and H-6).

o H-5 and H-6: These protons are expected to resonate as triplets in the range of 7.1-7.2
ppm due to coupling with their two neighboring aromatic protons.

 Aliphatic Region (& ~3.7 ppm):

o N-CHs: The three protons of the N-methyl group are expected to give a sharp singlet at
approximately 3.7 ppm. The chemical shift is influenced by the direct attachment to the
nitrogen atom.

Experimental Protocol for *'H NMR Acquisition

o Sample Preparation: Dissolve approximately 5-10 mg of 2-Bromo-1-methyl-1H-indole in
0.5-0.7 mL of deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS)
as an internal standard.

e Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

e Acquisition Parameters:

[e]

Pulse Program: Standard single-pulse experiment (e.g., zg30).

o

Number of Scans: 16-32, to achieve adequate signal-to-noise ratio.

[¢]

Relaxation Delay (D1): 1-2 seconds.

[e]

Acquisition Time (AQ): 3-4 seconds.

[e]

Spectral Width (SW): Approximately 16 ppm, centered around 6 ppm.

e Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with an
exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the
resulting spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.
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13C Nuclear Magnetic Resonance (NMR)
Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.
Each unique carbon atom in the structure gives a distinct signal.

Predicted **C NMR Data

Note: The following data is predicted based on the analysis of structurally similar indole

derivatives.

Carbon Predicted Chemical Shift (6, ppm)
C-2 ~115
C-3 ~100
C-3a ~129
C-4 ~121
C-5 ~122
C-6 ~120
C-7 ~110
C-7a ~137
N-CHs ~31

Interpretation of the **C NMR Spectrum

The predicted 3C NMR spectrum of 2-Bromo-1-methyl-1H-indole will show nine distinct
signals.

e Aromatic Region (6 100-140 ppm):

o C-2: The carbon atom bearing the bromine atom is expected to have a chemical shift of
around 115 ppm. The direct attachment of the electronegative bromine atom significantly
influences this shift.
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o C-3: This carbon is predicted to be the most shielded of the aromatic carbons, with a
chemical shift around 100 ppm.

o C-3a and C-7a: These are the quaternary carbons at the ring junction and are expected to
appear downfield, around 129 ppm and 137 ppm, respectively.

o C-4, C-5, C-6, and C-7: The chemical shifts of these benzene ring carbons are expected to
be in the range of 110-122 ppm.

 Aliphatic Region (& ~31 ppm):

o N-CHs: The carbon of the N-methyl group is expected to resonate at approximately 31
ppm.

Experimental Protocol for **C NMR Acquisition

o Sample Preparation: Use the same sample prepared for *H NMR spectroscopy.

e Instrument Setup: Use a 400 MHz or higher field NMR spectrometer, with a corresponding
13C frequency of 100 MHz.

e Acquisition Parameters:

[e]

Pulse Program: Standard proton-decoupled 3C experiment (e.g., zgpg30).

o

Number of Scans: 512-1024, due to the lower natural abundance of 13C.

[¢]

Relaxation Delay (D1): 2 seconds.

[e]

Acquisition Time (AQ): 1-2 seconds.

[e]

Spectral Width (SW): Approximately 240 ppm, centered around 100 ppm.

e Processing: Apply a Fourier transform to the FID with an exponential window function (line
broadening of 1-2 Hz). Phase and baseline correct the spectrum. Reference the spectrum to
the CDCIs solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation, which causes molecular vibrations.

Expected IR Absorption Bands

The IR spectrum of 2-Bromo-1-methyl-1H-indole will be largely similar to that of 1-

methylindole, with some characteristic shifts and additional bands due to the C-Br bond.

Wavenumber (cm—?) Vibration Intensity
~3100-3000 Aromatic C-H stretch Medium
~2950-2850 Aliphatic C-H stretch (N-CHs) Medium
~1600-1450 Aromatic C=C stretch Medium-Strong
~1470 N-CHs bend Medium
750730 ortho-disubstituted benzene C- Strong

H bend
~600-500 C-Br stretch Medium-Strong

Interpretation of the IR Spectrum

The key diagnostic bands in the IR spectrum of 2-Bromo-1-methyl-1H-indole are:

o C-H Stretching: Aromatic C-H stretching vibrations are expected in the 3100-3000 cm—1

region, while the aliphatic C-H stretching of the N-methyl group will appear around 2950-

2850 cm™1.

e C=C Stretching: The characteristic aromatic C=C stretching vibrations of the indole ring will
be observed in the 1600-1450 cm~* region.

e C-H Bending: A strong band around 750-730 cm~! is characteristic of the out-of-plane C-H

bending of the four adjacent hydrogen atoms on the benzene ring, indicating a 1,2-

disubstituted (ortho) pattern on the benzene moiety of the indole.

e C-Br Stretching: The presence of the bromine atom is confirmed by a medium to strong

absorption band in the fingerprint region, typically between 600 and 500 cm™1,
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Experimental Protocol for IR Acquisition

e Sample Preparation:

o KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200
mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a
transparent pellet using a hydraulic press.

o ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated
Total Reflectance (ATR) accessory.

e Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
e Acquisition Parameters:

o Scan Range: 4000-400 cm~1,

o Number of Scans: 16-32.

o Resolution: 4 cm~1.

e Processing: A background spectrum of the empty sample compartment (or the clean ATR
crystal) should be collected and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio
(m/z) of ions. It provides information about the molecular weight and elemental composition of
a compound and can also be used to deduce structural information from fragmentation
patterns.

Predicted Mass Spectrometry Data

The molecular formula of 2-Bromo-1-methyl-1H-indole is CoHsBrN. The presence of bromine
is readily identified by the characteristic isotopic pattern of its two stable isotopes, 7°Br and 8B,
which are in an approximate 1:1 ratio.
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lon Predicted m/z
[M]* 209/211
[M-Br]* 130

[M-CHs]* 194/196

Interpretation of the Mass Spectrum

» Molecular lon Peak ([M]*): The mass spectrum is expected to show a prominent molecular
ion peak as a doublet at m/z 209 and 211, corresponding to the ions containing 7°Br and
81Br, respectively. The near-equal intensity of these two peaks is a definitive indicator of the
presence of one bromine atom in the molecule.[1][2]

o Key Fragmentation Pathways:

o Loss of a Bromine Radical: A common fragmentation pathway for bromo-aromatic
compounds is the loss of the bromine radical (*Br) to give the [M-Br]* fragment. This would
result in a peak at m/z 130.

o Loss of a Methyl Radical: Loss of the N-methyl radical (¢CHs) from the molecular ion would
lead to a doublet at m/z 194 and 196.

[CoHsN]*
m/z 130

[CoHsBrN]*
m/z 209/211

[CsHsBrN]*
m/z 194/196

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for 2-Bromo-1-methyl-1H-indole.

Experimental Protocol for Mass Spectrometry
Acquisition
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o Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent
(e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a
gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

 |onization Method: Electron lonization (El) is a common method for GC-MS that will induce
fragmentation. For LC-MS, Electrospray lonization (ESI) or Atmospheric Pressure Chemical
lonization (APCI) can be used, which are softer ionization techniques that will likely show a
prominent protonated molecular ion ((M+H]* at m/z 210/212).

e Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.

o Data Acquisition: Acquire data over a mass range of m/z 50-500.

Conclusion

The comprehensive spectroscopic analysis of 2-Bromo-1-methyl-1H-indole using NMR, IR,
and MS provides a robust framework for its unequivocal identification and characterization. The
predicted data and interpretations presented in this guide, based on fundamental principles and
comparison with related structures, offer a valuable resource for scientists working with this
important synthetic building block. Adherence to the outlined experimental protocols will ensure
the acquisition of high-quality, reproducible data, which is the cornerstone of scientific integrity
in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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